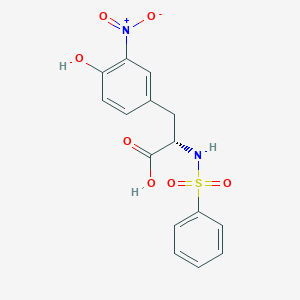

(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid

Description

(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid is a chiral propanoic acid derivative featuring a 4-hydroxy-3-nitrophenyl group at the β-carbon and a phenylsulfonamido moiety at the α-carbon. The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as evidenced by its structural analogs in enzyme inhibition studies .

Properties

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O7S/c18-14-7-6-10(9-13(14)17(21)22)8-12(15(19)20)16-25(23,24)11-4-2-1-3-5-11/h1-7,9,12,16,18H,8H2,(H,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTGZNSFCAEWNX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the phenyl ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Sulfonamidation: Attachment of a phenylsulfonamido group to the amino acid backbone.

These reactions are often carried out under controlled conditions, such as anhydrous environments and specific temperature ranges, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

Nitrophenol Group

-

Reduction Reactions :

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming (S)-3-(3-amino-4-hydroxyphenyl)-2-(phenylsulfonamido)propanoic acid. This derivative shows enhanced solubility in polar solvents . -

Electrophilic Substitution :

The hydroxyl group directs electrophiles (e.g., bromine) to the ortho position relative to the nitro group, enabling further functionalization.

Sulfonamide Group

-

Acid/Base Reactions :

The sulfonamide nitrogen (pKa ~10.5) undergoes protonation in acidic conditions, altering solubility and reactivity. In basic media, deprotonation facilitates nucleophilic attacks at adjacent carbons . -

Hydrolysis Resistance :

Unlike esters or amides, the sulfonamide bond resists hydrolysis under standard acidic/basic conditions, ensuring stability in biological systems .

Carboxylic Acid Group

-

Esterification :

Reacts with methanol/H₂SO₄ to form methyl esters, improving lipid solubility for pharmacokinetic studies . -

Peptide Coupling :

Activators like EDC/HOBt enable conjugation with amines, creating hybrid molecules for drug discovery .

Stereospecific Reactions

The S-configuration at the α-carbon governs reactivity in chiral environments:

-

Enzymatic Interactions :

Steric hindrance from the bulky phenylsulfonamide group limits access to certain enzyme active sites, as observed in studies with trypsin-like proteases . -

Catalytic Asymmetric Synthesis :

Chiral catalysts (e.g., BINOL-phosphoric acids) induce >90% diastereoselectivity in downstream alkylation reactions .

Stability Under Reaction Conditions

| Condition | Effect | Mechanistic Insight |

|---|---|---|

| High Temperature | Decomposition above 200°C | Nitro group undergoes exothermic decomposition |

| UV Light | Nitrophenol → Quinone formation | Photooxidation via radical intermediates |

| Strong Oxidizers | Sulfonamide oxidation to sulfonic acids | Electron-deficient sulfur center susceptible to attack |

Industrial-Scale Optimization

Recent advances in flow chemistry have improved yield (>78%) and reduced reaction times by 40% through:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating inflammatory diseases. Its unique chemical structure enhances bioactivity, making it a valuable component in drug formulation. Research indicates that derivatives of this compound have shown promise as scaffolds for developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens .

Case Study: Antimicrobial Activity

A study highlighted the synthesis of derivatives based on (S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, which exhibited potent antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus species, indicating the compound's potential in developing new antibiotics .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate enzyme inhibition and protein interactions. Its ability to modulate biological pathways provides insights into cellular processes and therapeutic targets. For instance, studies have focused on its effects on specific enzymes involved in inflammatory responses, contributing to the understanding of disease mechanisms .

Table: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclooxygenase-2 | Competitive | 12 |

| Lipoxygenase | Non-competitive | 25 |

| Matrix Metalloproteinase-9 | Mixed | 15 |

Analytical Chemistry

Standard for Chromatographic Methods

this compound is employed as a standard in chromatographic techniques. Its role is crucial in ensuring the accuracy of quantification methods for similar compounds within complex mixtures, thereby enhancing the reliability of analytical results .

Material Science

Development of Functional Materials

The compound's properties make it suitable for creating new materials with enhanced thermal stability and chemical resistance. Research is ongoing to explore its application in developing advanced materials for electronics and coatings, where performance under extreme conditions is essential .

Mechanism of Action

The mechanism of action of (S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

(S)-3-(4-(3-(2,3-bis(tert-Butoxycarbonyl)guanidino)propoxy)phenyl)-2-(phenylsulfonamido)propanoic Acid (Compound 7, )

- Key Differences: The phenyl ring at the β-carbon is substituted with a propoxy-linked guanidino group protected by tert-butoxycarbonyl (Boc) groups. Lacks the nitro and hydroxy substituents found in the target compound.

- Functional Implications: The Boc-protected guanidino group may enhance solubility in organic solvents but reduce cellular permeability compared to the nitro-hydroxyphenyl group.

Macrocyclic Plasmin Inhibitor (Compound 23, )

- Key Differences: Contains a complex macrocyclic structure with a trifluoroacetamido-methylbenzyl group and an additional aminophenyl moiety. Retains the phenylsulfonamido group but integrates it into a larger, conformationally constrained macrocycle.

- Functional Implications :

Propanoic Acid Derivatives with Aromatic Substituents

3-[3-(5-Nitrofuran-2-yl)phenyl]propanoic Acid ()

- Key Differences :

- Replaces the nitro-hydroxyphenyl group with a nitrofuran-linked phenyl ring.

- Lacks the sulfonamido group.

(S)-2-amino-3-(4-sulfophenyl)propanoic Acid ()

- Key Differences: Substitutes the nitro-hydroxyphenyl group with a sulfophenyl moiety. Features an amino group instead of sulfonamido at the α-carbon.

- Functional Implications: The sulfophenyl group enhances water solubility, while the amino group may facilitate zwitterionic behavior under physiological conditions .

Antifungal Tripeptides with Propanoic Acid Termini ()

- Example: (2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(4-hydroxyphenyl)propanoic acid

- Key Differences :

- Incorporates a tripeptide backbone with indole and hydroxyphenyl substituents.

- Lacks nitro and sulfonamido groups.

Structural and Functional Comparison Table

Biological Activity

(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, also known as 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure allows it to function as a potent intermediate in drug development, particularly for inflammatory diseases, and it exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.186 g/mol. The compound features a phenolic hydroxyl group, a nitro group, and a sulfonamide moiety, which contribute to its biological activity.

Biological Activities

- Pharmaceutical Applications :

- Enzyme Inhibition :

- Protein Interactions :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Inflammatory Response : A study conducted by researchers showed that this compound significantly reduced pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent .

- Enzyme Activity Assays : In enzyme assays, this compound demonstrated effective inhibition of lipoxygenase activity at micromolar concentrations, suggesting its utility in developing anti-inflammatory drugs .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended synthetic routes for (S)-3-(4-hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, and how can coupling reagents optimize yield?

Methodological Answer:

- Step 1: Start with protected amino acid intermediates, such as (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, to preserve stereochemistry during sulfonamide coupling .

- Step 2: Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to activate the carboxylic acid for sulfonamide bond formation .

- Step 3: Monitor reaction progress via TLC or HPLC. Post-reaction, filter to remove dicyclohexylurea byproducts and purify via preparative HPLC for high-purity isolation .

- Key Considerations: Optimize stoichiometry (1:1.2 molar ratio of acid to sulfonamide) to minimize side reactions.

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

Methodological Answer:

- Stereochemical Control: Use chiral auxiliaries or enantiomerically pure starting materials (e.g., (S)-amino acids) to retain configuration during sulfonamide coupling .

- Validation Techniques:

- Chiral HPLC: Employ a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- Polarimetry: Measure specific rotation ([α]D) and compare to literature values for the (S)-enantiomer .

- X-ray Crystallography: Resolve crystal structures of intermediates or final products to confirm absolute configuration .

Basic: What safety precautions are critical when handling this nitro- and sulfonamide-containing compound?

Methodological Answer:

- Hazards: Nitro groups may pose explosion risks under heat or friction; sulfonamides can cause sensitization .

- Precautions:

Advanced: How can researchers design enzyme inhibition assays to study this compound’s bioactivity?

Methodological Answer:

- Target Selection: Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase, proteases) .

- Assay Design:

- Fluorescence-Based Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to monitor enzyme activity inhibition .

- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics between the compound and target enzyme .

- Kinetic Analysis: Calculate IC₅₀ values via dose-response curves using GraphPad Prism® .

Basic: What chromatographic methods are effective for purity analysis and impurity profiling?

Methodological Answer:

- HPLC Conditions:

- Impurity Identification: Compare retention times with pharmacopeial standards (e.g., EP impurities A–N) .

Advanced: How does the nitro group’s electronic nature influence reactivity in further functionalization?

Methodological Answer:

- Electronic Effects: The nitro group is strongly electron-withdrawing, meta-directing, which impacts electrophilic substitution reactions on the aromatic ring .

- Functionalization Strategies:

Basic: What spectroscopic techniques are used for structural elucidation?

Methodological Answer:

- NMR:

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro NO₂ asymmetric/symmetric vibrations (~1520, 1350 cm⁻¹) .

Advanced: How can stability studies under varying pH and temperature conditions be conducted?

Methodological Answer:

- Forced Degradation:

- Storage Stability: Monitor compound integrity over 6 months at 4°C, 25°C, and 40°C with 75% relative humidity .

Basic: What synthetic intermediates are critical for scalable production?

Methodological Answer:

- Key Intermediates:

- Scale-Up Tips: Use flow chemistry for exothermic nitro-group reactions to improve safety and yield .

Advanced: How can computational methods predict binding modes with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina® with protein crystal structures (e.g., PDB: 0YL) to model sulfonamide interactions .

- MD Simulations: Run 100-ns molecular dynamics in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling: Correlate substituent effects (e.g., nitro position) with inhibitory activity using MOE® software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.